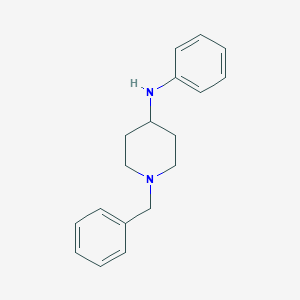
Isohyodeoxycholic acid
説明
Isohyodeoxycholic acid is a bile acid with the molecular formula C24H40O4 . It has an average mass of 392.572 Da and a monoisotopic mass of 392.292664 Da . It is formed via epimerization of deoxycholic acid by intestinal bacteria .
Molecular Structure Analysis
Isohyodeoxycholic acid has 10 defined stereocenters . The structure of Isohyodeoxycholic acid can be represented by the SMILES string:C1[C@]2(C)[C@@]3([H])CC[C@]4(C)C@@(C@(C)CCC(O)=O)CC[C@@]4([H])[C@]3([H])CC@H[C@]2([H])CC@@HC1 . Physical And Chemical Properties Analysis
Isohyodeoxycholic acid has 28 heavy atoms, 4 rings, 0 aromatic rings, 4 rotatable bonds, a Van der Waals molecular volume of 406.84, a topological polar surface area of 77.76, 3 hydrogen bond donors, 4 hydrogen bond acceptors, a logP of 5.05, and a molar refractivity of 109.67 .科学的研究の応用
Metabolism and Effects in Cholestasis
Isohyodeoxycholic acid (isoUDCA), the 3 beta-epimer of ursodeoxycholic acid (UDCA), shows potential due to its similar hydrophilicity and in vitro cytoprotection compared with UDCA. Research indicates that isoUDCA and UDCA have the same effect on choleresis and liver biochemistry. IsoUDCA is completely converted to UDCA in the liver, indicating its pro-drug characteristics. It also causes lower serum bile acid concentrations in non-cholestatic animals compared to UDCA (Purucker et al., 2001).
Therapeutic Effects in Primary Biliary Cirrhosis
In patients with primary biliary cirrhosis (PBC) and elevated levels of gamma-glutamyl transpeptidase (gamma-GT) and alkaline phosphatase, isoUDCA has been investigated for its pharmacologic effect. The study suggests that isoUDCA is isomerized to UDCA in the liver and has similar effects on surrogate markers of cholestasis as UDCA. This points to the potential of isoUDCA as a pro-drug in PBC treatment (Marschall et al., 2001).
Anti-Oxidative Effects on Ischemia/Reperfusion Injury
A study investigated the anti-oxidative effect of ursodeoxycholic acid on ischemia/reperfusion injury in rats. It was found that ursodeoxycholic acid might be beneficial in protecting against ischemia and reperfusion injury, suggesting a potential application for isoUDCA due to its structural similarity (Akdemir et al., 2015).
Enzymatic Routes for Synthesis
Exploring the industrial synthesis of ursodeoxycholic acid, which requires regio- and enantio-selective enzymes for its derivatization, offers insights into the synthesis process of similar compounds like isoUDCA. This highlights the potential for bioconversion and large-scale production of isoUDCA and related bile acids (Eggert et al., 2014).
Mechanisms of Action and Therapeutic Use
Research on ursodeoxycholic acid's mechanisms of action and therapeutic use in cholestatic liver disease can provide a framework for understanding the potential applications of isoUDCA. This includes effects on cholangiocytes, hepatobiliary secretion, and hepatocyte protection against apoptosis, relevant for isoUDCA due to its structural similarity (Paumgartner & Beuers, 2002).
Safety And Hazards
特性
IUPAC Name |
(4R)-4-[(3S,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20+,21+,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGABKXLVXPYZII-MMTMODRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415286 | |
| Record name | Isohyodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isohyodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000664 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Isohyodeoxycholic acid | |
CAS RN |
570-84-3 | |
| Record name | (3β,5β,6α)-3,6-Dihydroxycholan-24-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=570-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isohyodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isohyodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000664 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



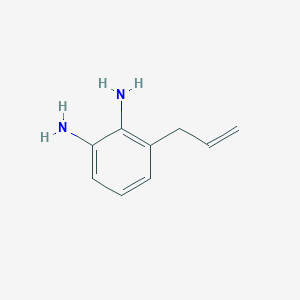
![1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone](/img/structure/B131277.png)
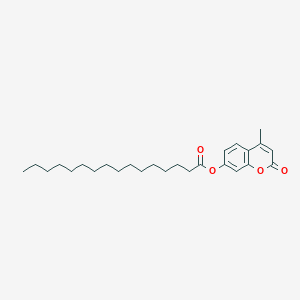
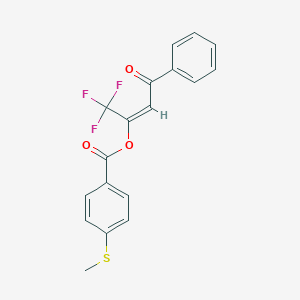
![(R)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid](/img/structure/B131288.png)
![7-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131289.png)

![Sodium;(2S,5R,6R)-6-[[1-(3-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B131294.png)
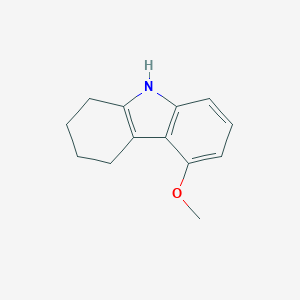
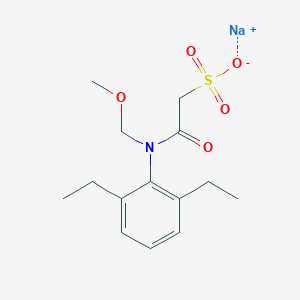
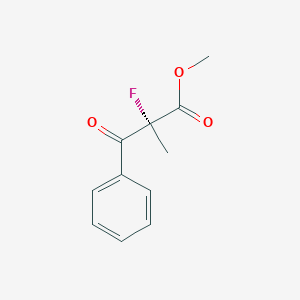
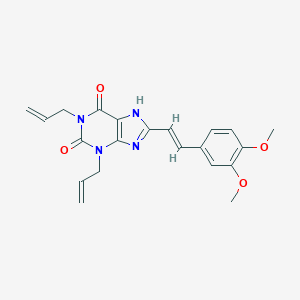
![(2S)-2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B131318.png)
